molecular formula C18H15FO2 B4760629 (2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

(2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B4760629
M. Wt: 282.3 g/mol
InChI Key: YBAJXFRKLQQZAX-NTEUORMPSA-N
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Description

(2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a methoxy group attached to a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 3-fluorobenzaldehyde with 7-methoxy-1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development, particularly in targeting specific proteins or enzymes.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to changes in the target’s activity or function. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific combination of a fluorophenyl group and a methoxy group attached to a tetrahydronaphthalenone core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-[(3-fluorophenyl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO2/c1-21-16-8-7-13-5-6-14(18(20)17(13)11-16)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAJXFRKLQQZAX-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=CC3=CC(=CC=C3)F)C2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC/C(=C\C3=CC(=CC=C3)F)/C2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(3-Fluorophenyl)methylidene]-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

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